molecular formula C28H26N4O2 B2449811 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one CAS No. 344957-00-2

1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one

Cat. No.: B2449811
CAS No.: 344957-00-2
M. Wt: 450.542
InChI Key: MWCIHHLHSRZEEM-UHFFFAOYSA-N
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Description

1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-3-27(33)32-26(18-25(29-32)20-14-16-23(34-2)17-15-20)24-19-31(22-12-8-5-9-13-22)30-28(24)21-10-6-4-7-11-21/h4-17,19,26H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCIHHLHSRZEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various pathogens. For instance, it has been noted that certain bipyrazole derivatives demonstrate activity against resistant strains of bacteria, including those classified under the ESKAPE pathogens .

Anticancer Properties

The structural motifs present in 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one may contribute to its potential as an anticancer agent. Studies indicate that bipyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Antioxidant Effects

Research has also highlighted the antioxidant properties of this compound. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

There is emerging evidence suggesting that bipyrazole derivatives may exhibit neuroprotective effects. These compounds have been shown to modulate pathways involved in neuroinflammation and neuronal survival, making them potential candidates for treating neurodegenerative diseases .

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functional materials. Its unique chemical structure allows it to be used in creating polymers or other materials with specific properties such as enhanced thermal stability or electrical conductivity. Researchers have explored its use in developing organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Catalytic Applications

The bipyrazole structure has been utilized in catalytic applications, particularly in organic synthesis. Its ability to coordinate with metal centers can enhance reaction rates and selectivity in various catalytic processes . This makes it valuable in the synthesis of complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of bipyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the bipyrazole ring significantly influenced antimicrobial activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Mechanism of Action

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one stands out due to its unique structural features and enhanced biological activities. Similar compounds include:

The uniqueness of this compound lies in its combination of structural complexity and diverse biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one , a derivative of bipyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H28N4O4C_{30}H_{28}N_{4}O_{4} with a molar mass of approximately 508.57 g/mol. The structural complexity includes a bipyrazole core and various phenyl substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing bipyrazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to our compound effectively inhibit the proliferation of various cancer cell lines, including:

  • H460 (lung cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)
  • SMMC-7721 (liver cancer) .

The mechanism often involves the induction of apoptosis through the modulation of anti-apoptotic proteins and cell cycle arrest .

Antimicrobial Properties

The pyrazole framework is known for its antimicrobial effects. Compounds with this structure have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that related pyrazole derivatives effectively inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Bipyrazole derivatives have also been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases.

Additional Activities

Other biological activities associated with this compound include:

  • Antioxidant : Scavenging free radicals and reducing oxidative stress.
  • Antifungal : Inhibiting fungal growth in various assays .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic pathways leading to cell death.
  • Enzyme Inhibition : Blocking key enzymes involved in inflammation and cell proliferation.
  • Receptor Modulation : Interaction with specific cellular receptors that mediate growth and survival signals.

Case Studies

Several studies have highlighted the efficacy of bipyrazole derivatives:

  • A study published in Nature found that certain bipyrazole compounds enhanced apoptotic action in cancer cells by inhibiting specific anti-apoptotic proteins .
  • Another investigation demonstrated that a related compound exhibited potent antibacterial activity against a range of pathogens, reinforcing the significance of structural modifications in enhancing bioactivity .

Data Summary Table

Activity TypeTarget Organisms/CellsMechanismReference
AnticancerH460, A549, HT-29Apoptosis induction
AntimicrobialStaphylococcus aureus, E. coliEnzyme inhibition
Anti-inflammatoryVariousCytokine modulation
AntioxidantFree radicalsFree radical scavenging

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing this bipyrazole-propanone derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate diketones or chalcones. For example, describes refluxing a hydrazine derivative (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with a carbonyl compound in ethanol under catalytic conditions (e.g., piperidine). Optimization involves:

  • Temperature : Prolonged reflux (~6–8 hours) ensures complete cyclization.
  • Solvent : Anhydrous ethanol minimizes side reactions.
  • Catalyst : Piperidine (10 mol%) enhances enolate formation.
  • Purification : Recrystallization from DMF/EtOH (1:1) improves purity .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer :

  • X-ray Crystallography : and highlight its use to resolve ambiguities in dihydro-pyrazole ring conformation and substituent orientation.
  • NMR : 1^1H and 13^13C NMR can distinguish between 3,4-dihydro and 4,5-dihydro isomers. For example, coupling constants (J = 10–12 Hz for trans-dihydro protons) confirm ring puckering .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C28_28H25_25N3_3O2_2) .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer : and reveal that:

  • Electron-donating groups (e.g., 4-methoxy) : Enhance solubility and membrane penetration, improving MIC values against Gram-positive bacteria (e.g., S. aureus).
  • Electron-withdrawing groups (e.g., 4-fluoro) : Increase electrophilicity, boosting activity against C. albicans.
    Contradiction Analysis : In -methoxy derivatives show lower antifungal activity than 4-fluoro analogs, but higher cytotoxicity in mammalian cells. Use comparative docking studies (e.g., with fungal CYP51 vs. human COX-2) to rationalize selectivity .

Q. Q4. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., CDK2 or EGFR)?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets using AMBER or GROMACS. Focus on hydrogen bonding with hinge regions (e.g., Glu81 in CDK2).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy to trifluoromethyl) to prioritize synthesis.
  • Docking Validation : Cross-validate with experimental IC50_{50} data from kinase inhibition assays .

Data Contradiction and Validation

Q. Q5. How should researchers address discrepancies in reported antioxidant activity of similar dihydro-pyrazole derivatives?

Methodological Answer :

  • Assay Variability : notes conflicting DPPH scavenging results due to solvent polarity (e.g., ethanol vs. DMSO). Standardize protocols using IC50_{50} in DMSO.
  • Redox Interference : Some derivatives auto-oxidize during testing. Confirm stability via HPLC-UV at 0, 6, and 24 hours .

Q. Q6. What analytical techniques resolve contradictions in the regioselectivity of bipyrazole formation during synthesis?

Methodological Answer :

  • LC-MS/MS : Track intermediates to identify whether cyclization follows [1,3]- or [1,5]-hydride shifts.
  • Isotopic Labeling : Use 15^{15}N-labeled hydrazines to map nitrogen incorporation into the pyrazole rings .

Mechanistic and Kinetic Studies

Q. Q7. What kinetic models explain the catalytic efficiency of palladium in reductive cyclization reactions for analogous compounds?

Methodological Answer : proposes a two-step mechanism:

Nitroarene Reduction : Pd(0)/formic acid generates Pd-H species, reducing nitro to amine.

Cyclization : Intramolecular nucleophilic attack forms the dihydro-pyrazole ring.
Kinetic studies (e.g., Eyring plots) reveal rate-limiting steps dependent on substituent electronics .

Biological Activity Profiling

Q. Q8. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved anticancer potency?

Methodological Answer :

  • Core Modifications : Replace propan-1-one with α,β-unsaturated ketones () to enhance Michael acceptor reactivity.
  • Substituent Screening : Test 4-methoxy vs. 3,4,5-trimethoxy phenyl groups () for tubulin polymerization inhibition.
  • In Vivo Validation : Use xenograft models to compare tumor growth inhibition (TGI%) and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.